![molecular formula C14H22N2O3S B7563131 N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective and potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and reward processing in the brain.
Wirkmechanismus
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide acts as a selective and potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the μ-opioid receptor by N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide leads to the inhibition of neurotransmitter release, which results in analgesia, euphoria, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide are primarily mediated by its activation of the μ-opioid receptor. This leads to the inhibition of neurotransmitter release, which results in analgesia, euphoria, and other physiological effects. Additionally, N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide in lab experiments is its high potency and selectivity for the μ-opioid receptor. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, one limitation of using N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide is that it is relatively expensive compared to other compounds that target the μ-opioid receptor.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide and its potential use in various scientific research applications. One direction is the development of more potent and selective agonists of the μ-opioid receptor that can be used to further elucidate the receptor's role in pain management, addiction, and reward processing. Another direction is the investigation of the potential therapeutic uses of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide and other μ-opioid receptor agonists in the treatment of chronic pain and addiction. Finally, the use of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide in the study of the μ-opioid receptor's role in social behavior and cognition is an area of future research that has the potential to yield important insights into the neurobiology of social behavior.
Synthesemethoden
The synthesis of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide involves the reaction of 3-methoxyphenethylamine with methanesulfonyl chloride in the presence of a base, followed by the addition of pyrrolidine and the subsequent purification of the product. This method has been optimized to yield high purity and high yield of N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been used in various scientific research applications, including the study of pain management, addiction, and reward processing. It has been shown to be a potent analgesic in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been used in studies investigating the role of the μ-opioid receptor in reward processing and social behavior.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-19-13-7-5-6-12(10-13)14(11-15-20(2,17)18)16-8-3-4-9-16/h5-7,10,14-15H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUJSWGBHFHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)

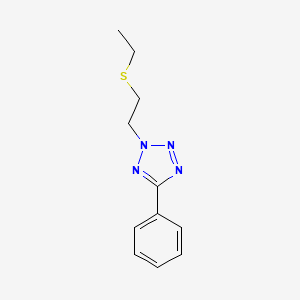
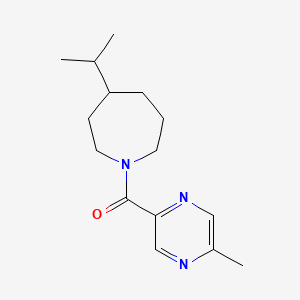
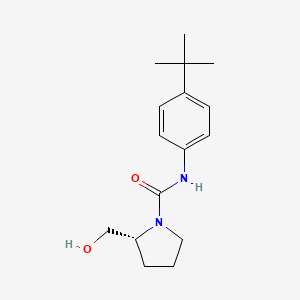

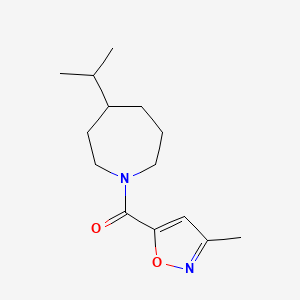
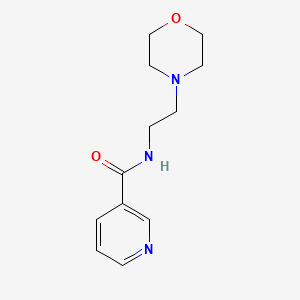
![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)